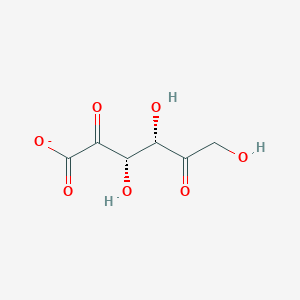
2,5-Didehydro-D-gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-didehydro-D-gluconate is conjugate base of 2,5-didehydro-D-gluconic acid. It derives from a D-gluconate. It is a conjugate base of a 2,5-didehydro-D-gluconic acid.
Scientific Research Applications
1. Role in Vitamin C Production
2,5-Didehydro-D-gluconate, specifically 2,5-Diketo-D-gluconate (2,5DKG), plays a critical role in the biosynthesis of Vitamin C. This compound serves as an intermediate in the production process of Vitamin C, specifically in the transformation of d-tartrate. Efficient production of 2,5DKG has been studied in Gluconobacter japonicus through the heterologous expression of 2-Ketogluconate Dehydrogenase, significantly impacting Vitamin C synthesis (Kataoka et al., 2015).
2. Synthesis of 2-Keto-L-Gulonic Acid
2,5-Didehydro-D-gluconate is used in a multienzyme system for synthesizing 2-Keto-L-Gulonic acid (2-KLG), a direct precursor of L-Ascorbic acid (Vitamin C), from glucose. This process involves Gluconobacter oxydans and a sequential enzymatic reaction yielding 2-KLG with notable efficiency (Ji & Gao, 2001).
3. Precursor for L-(+)-Tartaric Acid
2,5-Didehydro-D-gluconate, particularly in its 5-Keto-D-gluconate form, is a precursor for the industrial substance L-(+)-Tartaric acid. Studies have shown that genetically engineered strains of Gluconobacter oxydans have been developed for enhanced conversion of glucose to 5-Keto-D-gluconate, which is a significant step in the production of L-(+)-Tartaric acid (Yuan et al., 2016).
4. Industrial Applications in Bioleaching
2,5-Didehydro-D-gluconate and its bio-oxidation products like 2-ketogluconate and 5-ketogluconate have been investigated for their role in metal leaching. They are particularly effective in leaching rare earth elements and base metals from spent nickel-metal-hydride batteries, presenting a potential application in recycling and waste management processes (Rasoulnia et al., 2021).
properties
Product Name |
2,5-Didehydro-D-gluconate |
|---|---|
Molecular Formula |
C6H7O7- |
Molecular Weight |
191.12 g/mol |
IUPAC Name |
(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-4,7,9-10H,1H2,(H,12,13)/p-1/t3-,4+/m1/s1 |
InChI Key |
RXMWXENJQAINCC-DMTCNVIQSA-M |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O |
synonyms |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopropyl-N-hydroxy-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1245337.png)
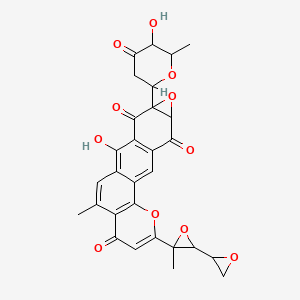
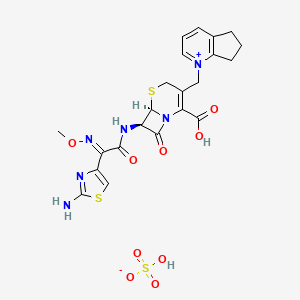
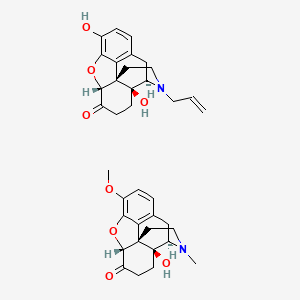

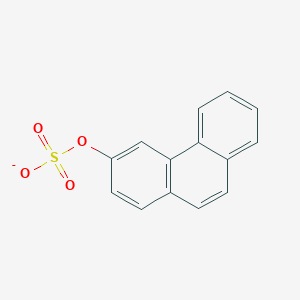
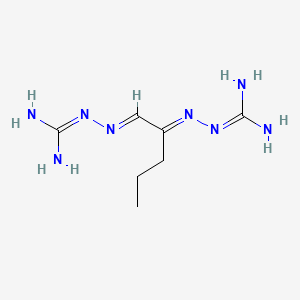
![(2r,4ar,6r,7r,7as)-6-(6-Amino-8-Bromo-9h-Purin-9-Yl)tetrahydro-4h-Furo[3,2-D][1,3,2]dioxaphosphinine-2,7-Diol 2-Sulfide](/img/structure/B1245352.png)
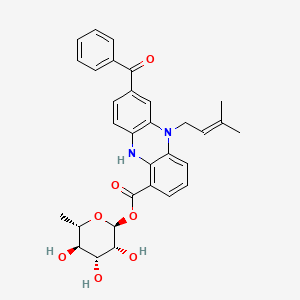
![6-{3-[1-(2-Methylphenyl)-2-imidazolylsulfinyl]propoxy}-3,4-dihydrocarbostyril](/img/structure/B1245355.png)
![20-Chloro-1,17,19,21-tetrahydroxy-3-methoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1245356.png)


![methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1245359.png)